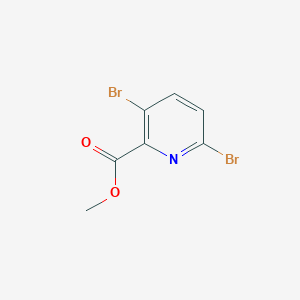

Methyl 3,6-dibromopicolinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

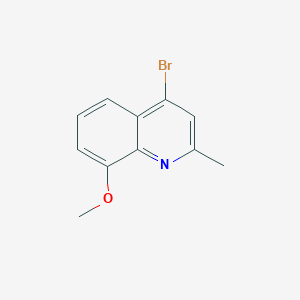

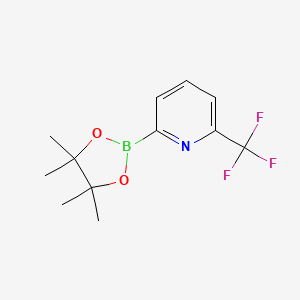

“Methyl 3,6-dibromopicolinate” is a chemical compound with the molecular formula C7H5Br2NO2 . It is also known by other names such as “methyl 3,6-dibromopyridine-2-carboxylate” and "METHYL3,6-DIBROMOPICOLINATE" . The compound has a molecular weight of 294.93 g/mol .

Molecular Structure Analysis

The InChI code for “Methyl 3,6-dibromopicolinate” is1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 . This code represents the compound’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis

“Methyl 3,6-dibromopicolinate” has several computed properties . Its XLogP3-AA is 2.8, indicating its relative lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has 2 rotatable bonds. Its exact mass is 294.86665 g/mol, and its monoisotopic mass is 292.86870 g/mol . The topological polar surface area is 39.2 Ų .科学的研究の応用

1. Morphological and Histochemical Studies

Methyl 3,6-dibromopicolinate has been studied in the context of liver carcinogenesis in rats. A study by Goldfarb (1973) focused on histological and histochemical changes in the liver after exposure to a similar compound, highlighting pathways of progression from preneoplastic lesions to hepatic carcinomas. This research contributes to understanding the carcinogenic potential of related chemical compounds (Goldfarb, 1973).

2. Interaction with Hemoglobin and Red Blood Cells

Research by Sanna et al. (2014) investigated the interaction of picolinate derivatives, closely related to Methyl 3,6-dibromopicolinate, with hemoglobin and red blood cells. This study, employing spectroscopic and computational techniques, provides insights into the uptake and biotransformation of similar compounds within biological systems (Sanna, Serra, Micera, & Garribba, 2014).

3. Synthesis and Characterization of Derivatives

Panneerselvam et al. (2003) worked on synthesizing and characterizing derivatives of quinazolinones, which have structural similarities to Methyl 3,6-dibromopicolinate. Their research provided insights into the analgesic, anti-inflammatory, antibacterial, and antifungal activities of these compounds (Panneerselvam, Pradeepchandran, & Sridhar, 2003).

4. Study of Tubulin Polymerization Inhibition

Research by Minegishi et al. (2015) on indenopyrazoles, which are structurally related to Methyl 3,6-dibromopicolinate, demonstrated their potential as tubulin polymerization inhibitors. This is significant for understanding the antiproliferative activities of similar compounds toward cancer cells (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

5. DNA Binding and Biological Activity Studies

Brodie et al. (2004) explored the relationship between molecular structure and biological activity in platinum(II) complexes, including derivatives of phenanthrolines, which share structural features with Methyl 3,6-dibromopicolinate. Their findings on DNA binding and cytotoxicity against leukemia cell lines contribute to understanding the biomedical applications of structurally similar compounds (Brodie, Collins, & Aldrich-Wright, 2004).

特性

IUPAC Name |

methyl 3,6-dibromopyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCLRVOXIRHZCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591932 |

Source

|

| Record name | Methyl 3,6-dibromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,6-dibromopicolinate | |

CAS RN |

495416-04-1 |

Source

|

| Record name | Methyl 3,6-dibromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Aminoethyl)aminothieno[3,2-c]pyridine](/img/structure/B1369537.png)